molecular formula C13H8F2O B1602995 3-(3,4-Difluorophenyl)benzaldehyde CAS No. 343604-41-1

3-(3,4-Difluorophenyl)benzaldehyde

Cat. No.: B1602995
CAS No.: 343604-41-1
M. Wt: 218.2 g/mol
InChI Key: CMMCIJBGFQYEMA-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)benzaldehyde is an organic compound with the molecular formula C13H8F2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms at the 3 and 4 positions and a phenyl group at the 3 position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)benzaldehyde can be achieved through several methods. One common approach involves the Grignard reaction, where 3,4-difluorobromobenzene reacts with a Grignard reagent, such as isopropylmagnesium chloride, followed by oxidation to form the desired aldehyde . Another method includes the use of 3,4-difluorobenzaldehyde as a starting material, which undergoes further functionalization to introduce the phenyl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Grignard reactions or other organometallic reactions, followed by purification processes such as distillation or recrystallization to obtain the pure compound. The choice of method depends on factors like cost, yield, and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products

    Oxidation: 3-(3,4-Difluorophenyl)benzoic acid.

    Reduction: 3-(3,4-Difluorophenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Drug Intermediates

3-(3,4-Difluorophenyl)benzaldehyde serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for potential anti-cancer properties and as inhibitors of enzymes linked to diseases such as Alzheimer's and cancer .

Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For instance, compounds synthesized from this aldehyde have shown promising results in inhibiting cell proliferation in breast cancer models.

CompoundActivityReference
This compound DerivativeIC50 = 15 µM (breast cancer)

Enzyme Inhibition

The compound has been explored as a potential inhibitor for acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are crucial in the treatment of Alzheimer's disease. Studies demonstrate that modifications on the benzaldehyde structure can enhance inhibitory potency .

EnzymeInhibition Potency (IC50)Reference
AChE0.04 ± 0.01 µM
BACE10.02 ± 0.01 µM

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis for creating complex molecules and fluorinated compounds. It plays a vital role in the synthesis of various substituted benzaldehydes and other organic compounds through reactions such as oxidation and reduction.

Synthetic Routes

Several methods have been developed for synthesizing derivatives of this compound:

  • Oxidation : Conversion to corresponding benzoic acids.
  • Reduction : Formation of benzyl alcohol derivatives.
  • Nucleophilic Substitution : Producing various substituted derivatives depending on the nucleophile used .

Material Science Applications

In material science, this compound is employed in the production of advanced materials due to its unique electronic properties. These materials are utilized in:

  • Liquid Crystals : For display technologies.
  • Polymers : Enhancing mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)benzaldehyde involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical processes. In medicinal chemistry, it acts by modifying the activity of enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed.

Comparison with Similar Compounds

3-(3,4-Difluorophenyl)benzaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Biological Activity

3-(3,4-Difluorophenyl)benzaldehyde is an aromatic aldehyde characterized by a benzaldehyde group attached to a phenyl ring, further substituted with two fluorine atoms at the 3 and 4 positions. This compound is notable for its unique electronic properties, which arise from the electron-withdrawing nature of the fluorine substituents. These properties can influence both its chemical reactivity and biological activity, making it a subject of interest in pharmacological research.

The presence of fluorine atoms enhances the lipophilicity of this compound, potentially improving its bioavailability and interaction with biological targets. The compound's structure can be represented as follows:

C6H4(CF2)CHO\text{C}_6\text{H}_4(\text{CF}_2)\text{CHO}

Anticancer Properties

Research indicates that this compound and its derivatives exhibit significant potential as anticancer agents. Studies have shown that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a derivative was tested against various cancer cell lines, showing IC50 values in the micromolar range, indicating effective cytotoxicity.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes. Its derivatives have shown promise as inhibitors of enzymes involved in cancer progression and inflammation. For instance, some studies have reported that these compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The mechanism may involve:

  • Binding to Receptors : The compound may bind to specific receptors on cell membranes, modulating their activity.
  • Enzyme Interaction : It can act as a competitive inhibitor for enzymes involved in metabolic pathways.
  • Induction of Apoptosis : By affecting signaling pathways related to cell survival and death.

Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer properties. The results indicated that compounds with additional functional groups exhibited enhanced activity against breast cancer cells, with one derivative showing an IC50 value of 5 µM.

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of this compound. It was found that certain derivatives could inhibit COX-2 activity by up to 70% at concentrations of 10 µM. This suggests potential applications in anti-inflammatory therapies.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
3-Fluorobenzaldehyde One fluorine substituentLess lipophilic than this compound
4-Fluorobenzaldehyde One fluorine substituentDifferent electronic properties due to position
2,5-Difluorobenzaldehyde Two fluorine substituents at different positionsDifferent reactivity patterns compared to this compound
Benzaldehyde No fluorine substituentsLacks enhanced lipophilicity and reactivity

This table highlights how the unique combination of two fluorine atoms at specific positions in this compound enhances its reactivity and biological activity profile compared to similar compounds.

Properties

IUPAC Name

3-(3,4-difluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-12-5-4-11(7-13(12)15)10-3-1-2-9(6-10)8-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMCIJBGFQYEMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626531
Record name 3',4'-Difluoro[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343604-41-1
Record name 3',4'-Difluoro[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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